4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The compound 4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide belongs to the 1,2,4-triazole class of heterocyclic compounds, which are renowned for their pharmacological versatility. The 1,2,4-triazole core is a planar aromatic system with a 6π-electron configuration, enabling diverse chemical modifications and interactions with biological targets . Key structural features of this compound include:
- 4H-1,2,4-Triazole core: Provides rigidity and aromaticity, facilitating π-π stacking and hydrogen bonding.
- 4-(Trifluoromethyl)phenyl substituent: Introduces strong electron-withdrawing effects, improving metabolic stability and target binding.
- 4-Methoxybenzamide moiety: Contributes to solubility and modulates electronic properties.
Properties
IUPAC Name |
4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-28-15-9-3-12(4-10-15)17(27)23-11-16-24-25-18(29-2)26(16)14-7-5-13(6-8-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGGTHODWTWZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)C(F)(F)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Attachment of the Benzamide Core: The benzamide core can be attached through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Methoxy and Methylsulfanyl Substitutions: The methoxy and methylsulfanyl groups can be introduced via nucleophilic substitution reactions using appropriate methoxy and methylsulfanyl precursors.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) in DMF (dimethylformamide).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that compounds with a triazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide demonstrate effectiveness against a range of bacterial and fungal strains .
- Anticancer Properties : The compound has been tested for anticancer activity against various human tumor cell lines. Preliminary results suggest that it may inhibit cell growth effectively, making it a candidate for further development in cancer therapeutics .
- Antimalarial Potential : Similar triazole derivatives have been explored as potential antimalarial agents. The incorporation of trifluoromethyl groups is thought to enhance the efficacy against malaria parasites, suggesting a promising avenue for new drug development .
Applications in Research
The diverse applications of this compound extend beyond its immediate biological effects:
- Pharmaceutical Development : Its unique structure allows it to serve as a lead compound in the design of new pharmaceuticals targeting infections and cancers.
- Chemical Biology : The compound can be utilized in chemical biology studies to explore the mechanisms of action of triazole-containing drugs and their interactions with biological macromolecules.
- Agricultural Chemistry : Due to its antimicrobial properties, it may find applications in developing agricultural chemicals aimed at protecting crops from fungal pathogens.
Case Studies
Several studies have documented the pharmacological profiles of similar compounds:
- A study on 1,2,4-triazoles demonstrated their broad-spectrum antimicrobial activity and established a correlation between structural modifications and biological efficacy .
- Another investigation focused on triazole derivatives as antimalarial agents highlighted the importance of substituents like trifluoromethyl groups in enhancing bioactivity against malaria parasites .
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring are known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table summarizes key analogs and their structural features:
Key Comparative Insights
Electronic Effects of Substituents
- Trifluoromethyl (CF₃) vs.
- Methoxy (OCH₃) vs. Methyl (CH₃): The 4-methoxy group in the benzamide (target compound and ) increases solubility compared to non-polar methyl groups, as seen in .
Biological Activity
The compound 4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, particularly focusing on its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic pathway includes:
- Formation of Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving 1,2-diketones and hydrazines.
- Substitution Reactions : The introduction of methylthio and trifluoromethyl groups is achieved through nucleophilic substitution reactions.
- Final Coupling : The final step involves the coupling of the triazole derivative with a methoxy-substituted benzamide.
The structural analysis reveals a complex arrangement with specific dihedral angles that influence its biological activity. For instance, the dihedral angle between the amide group and the triazole ring plays a crucial role in its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a related triazole compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Minimal activity |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Triazoles are known to interact with cyclooxygenase enzymes (COX), which are key players in inflammation pathways. In vitro studies have shown that related compounds can inhibit COX-1 and COX-2 activities at micromolar concentrations.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 4-methoxy derivative | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Control (Diclofenac) | 6.74 | 1.10 |
These findings suggest that modifications to the triazole structure can enhance or diminish anti-inflammatory effects, indicating a structure-activity relationship (SAR) that warrants further investigation.
Case Studies
A case study involving a series of triazole derivatives highlighted the importance of substituents in modulating biological activity. For example:
- Case Study 1 : A derivative with a methylthio group exhibited enhanced antibacterial activity compared to its non-substituted counterpart.
- Case Study 2 : Variants lacking the trifluoromethyl group showed reduced efficacy against S. aureus, emphasizing the role of electron-withdrawing groups in enhancing antimicrobial potency.
Q & A
Q. What are the critical synthetic steps for preparing this compound, and what intermediates are involved?
The synthesis typically involves three key steps:
- Formation of the triazole core : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
- Benzamide coupling : Reaction of the triazole intermediate with 4-methoxybenzoyl chloride using a base (e.g., triethylamine) to form the amide bond .
- Methylsulfanyl group introduction : Thioetherification via nucleophilic substitution with methanethiol or its derivatives, often catalyzed by Cu(I) . Key intermediates: The triazole-thiol precursor and the benzamide-linked triazole intermediate.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (1H/13C): Confirms structural integrity, including methoxy, trifluoromethyl, and methylsulfanyl group positions .
- HRMS : Validates molecular weight and purity (>95%) .
- HPLC : Assesses purity post-synthesis, especially critical for biological assays .
- X-ray crystallography : Resolves ambiguities in stereochemistry for analogs with similar substituents .
Q. How does the trifluoromethylphenyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances:
- Lipophilicity (logP ~3.2), improving membrane permeability .
- Metabolic stability by resisting oxidative degradation .
- Electron-withdrawing effects , which modulate the triazole ring’s electronic environment, affecting reactivity in coupling reactions .
Advanced Research Questions
Q. How can conflicting cytotoxicity data in different cancer cell lines be systematically addressed?
Contradictions often arise due to:
- Cell line-specific expression of targets (e.g., kinase or protease variations). Validate target engagement via siRNA knockdown or Western blotting .
- Assay conditions (e.g., serum concentration affecting solubility). Conduct dose-response curves under standardized conditions and measure intracellular concentrations via LC-MS .
- Metabolic activation : Test prodrug derivatives if parent compound shows poor activity in certain models .
Q. What strategies optimize the coupling efficiency of the benzamide group to the triazole core?
- Catalyst selection : Use EDCI/HOBt instead of DCC to reduce racemization .
- Solvent optimization : Replace DCM with THF or DMF to enhance intermediate solubility .
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
- Real-time monitoring : Use TLC (eluent: 7:3 hexane/EtOAc) to track reaction progress .
Q. How do structural analogs with modified sulfanyl groups affect bioactivity?
A comparative study of analogs shows:
Q. What computational methods predict binding modes to biological targets like kinases?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous kinases (e.g., PDB 3POZ) to identify key interactions (e.g., hydrogen bonds with triazole N2) .
- MD simulations : Assess stability of the ligand-receptor complex over 100 ns; focus on trifluoromethylphenyl hydrophobic packing in the ATP-binding pocket .
- Free energy calculations (MM/PBSA) : Compare binding affinities of analogs to rationalize SAR .
Q. How can oxidative degradation of the methoxy group be mitigated during storage?
- Formulation : Use lyophilized solids stored under argon at -20°C instead of DMSO stock solutions .
- Antioxidants : Add 0.1% BHT to solid samples to prevent radical-mediated oxidation .
- Stability studies : Monitor degradation via HPLC-UV at 254 nm; half-life increases from 14 days (room temperature) to >6 months (-20°C) .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for thioetherification to avoid hydrolysis of the methylsulfanyl group .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability assays (MTT/WST-1) .
- Data contradiction resolution : Cross-validate anomalous results using orthogonal assays (e.g., SPR for binding affinity if cellular activity is inconsistent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
